Methyl 3-[(1-ethylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide
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Overview
Description
Methyl 3-[(1-ethylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide is an organic compound with the molecular formula C9H12INO2. It is a pyridinium salt, characterized by its light yellow to brown crystalline powder form. This compound is known for its stability and hygroscopic nature, making it a valuable reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(1-ethylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide typically involves the reaction of 1-ethyl-4-methoxycarbonylpyridine with iodine in an organic solvent. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1-ethylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-[(1-ethylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of Methyl 3-[(1-ethylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in reactions that form new chemical bonds. Its pyridinium moiety allows it to engage in various chemical pathways, including those involving nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-4-methoxycarbonylpyridinium iodide
- 4-Carbomethoxy-1-ethylpyridinium iodide
- 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
Uniqueness
Methyl 3-[(1-ethylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide stands out due to its specific structural features and reactivity. Its unique combination of a pyridinium ion and a benzoate ester makes it a versatile reagent in organic synthesis, with applications that extend beyond those of similar compounds .
Properties
IUPAC Name |
methyl 3-[(1-ethylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3.HI/c1-3-18-9-7-12(8-10-18)15(19)17-14-6-4-5-13(11-14)16(20)21-2;/h4-11H,3H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSOVYKORDCLPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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